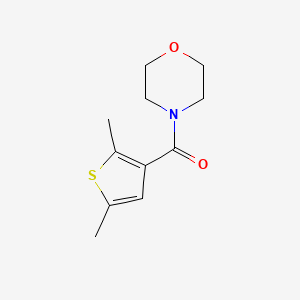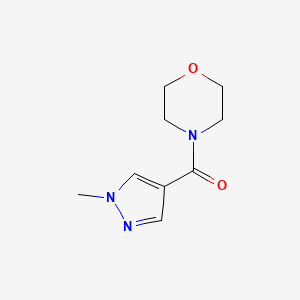
N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide, also known as NTNC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. In particular, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the activity of certain enzymes and receptors involved in cell signaling, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have a range of biochemical and physiological effects in various studies. For example, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro, and to reduce the levels of certain inflammatory markers in animal models of inflammation. Additionally, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to modulate the activity of certain neurotransmitter systems in the brain, which may contribute to its effects on neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been shown to have low toxicity in animal studies, which makes it a potentially safe compound for use in research. However, one limitation of using N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide. One potential direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide and its effects on various cellular signaling pathways. Finally, there is potential for the development of new materials based on the unique properties of N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide, which may have applications in various fields.
Méthodes De Synthèse
The synthesis of N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves the reaction of N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with thionyl chloride, followed by the reaction with methylamine. The resulting product is N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide, which can be purified through recrystallization.
Applications De Recherche Scientifique
N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been studied for its potential use in various scientific fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been explored as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In materials science, N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has been investigated for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-12(14)11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXOMMJEVFHDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)


![5-Chloro-9H-pyrimido[4,5-B]indole-2,4-diamine](/img/structure/B7501774.png)
![Ethyl 1-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B7501778.png)




![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)